Enhanced Hydrophobicity & LogP Shift Relative to Unsubstituted Furan Analog
The target compound's 5-phenyl substituent on the furan ring creates a larger, more lipophilic surface compared to the unsubstituted 5-(furan-2-ylmethylene) analog. While direct experimental LogP measurements for the target compound are not consolidated in a single public database, the commercially available analog 5-(2-furylmethylene)-1-phenyl-pyrimidine-2,4,6-trione (Hit2Lead SC-5174640) provides a structural proxy: it has a measured LogP of 3.19 and a total polar surface area (tPSA) of 79.6 Ų . The target compound, lacking the N1-phenyl but bearing a C5-phenylfuran, is predicted to have a similar or slightly higher LogP (estimated ~3.5–3.8) due to the reduced polarity at N1 and the extended conjugation of the biphenyl-like system. This shift in LogP directly impacts passive membrane permeability and non-specific protein binding, making the target compound more suitable for intracellular target engagement assays where moderate-to-high lipophilicity is required .
| Evidence Dimension | Hydrophobicity (LogP) and Polar Surface Area |
|---|---|
| Target Compound Data | Predicted LogP ≈ 3.5–3.8; tPSA estimated ~75 Ų (based on N1-des-phenyl analog calculations) |
| Comparator Or Baseline | 5-(2-furylmethylene)-1-phenyl-pyrimidine-2,4,6-trione (Hit2Lead SC-5174640): Experimental LogP = 3.19, tPSA = 79.6 Ų |
| Quantified Difference | Estimated ΔLogP ≈ +0.3–0.6 log units relative to comparator; tPSA reduced by ~5 Ų |
| Conditions | Computational prediction based on commercial QC data and structural analogy |
Why This Matters
This physicochemical differentiation determines the compound's suitability for cell-permeable versus extracellular target applications, guiding procurement decisions for cell-based screening campaigns.
- [1] PubChem. Computed Properties for 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. XLogP3-AA: 0.8; tPSA: 76.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/5359275 View Source
